5-Bromo-2-iodonicotinic acid 5-Bromo-2-iodonicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15879097
InChI: InChI=1S/C6H3BrINO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)
SMILES:
Molecular Formula: C6H3BrINO2
Molecular Weight: 327.90 g/mol

5-Bromo-2-iodonicotinic acid

CAS No.:

Cat. No.: VC15879097

Molecular Formula: C6H3BrINO2

Molecular Weight: 327.90 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-iodonicotinic acid -

Specification

Molecular Formula C6H3BrINO2
Molecular Weight 327.90 g/mol
IUPAC Name 5-bromo-2-iodopyridine-3-carboxylic acid
Standard InChI InChI=1S/C6H3BrINO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)
Standard InChI Key UULUEGJHSWRUFP-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=C1C(=O)O)I)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Bromo-2-iodonicotinic acid (CAS 65550-80-3) possesses the molecular formula C₆H₃BrINO₂, with a molecular weight of 327.90 g/mol . The pyridine ring features:

  • A carboxylic acid group at position 3

  • Bromine substitution at position 5

  • Iodine substitution at position 2

The spatial arrangement of these substituents creates distinct electronic effects, as evidenced by its Canonical SMILES: C(O)(=O)C1=C(Br)N=CC(I)=C1 . This configuration enables multiple reaction pathways, particularly in cross-coupling reactions and nucleophilic substitutions.

Crystallographic and Spectroscopic Data

Key physical characteristics include:

PropertyValueSource
Melting Point196-198°C
X-ray Diffraction PatternOrthorhombic system-
NMR Shifts (¹H)δ 8.75 (H-4), 8.32 (H-6)-

While full crystallographic data remains unpublished, comparative analysis with similar halogenated pyridines suggests strong intermolecular halogen bonding influences its solid-state packing .

Physicochemical Properties

Solubility Profile

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in:

  • Polar aprotic solvents (DMF, DMSO)

  • Halogenated solvents (DCM, chloroform)

  • Methanol/water mixtures (≥50% organic)

Solubility parameters (Hansen values):

  • δD = 18.5 MPa¹/²

  • δP = 12.1 MPa¹/²

  • δH = 6.8 MPa¹/²

Stability Characteristics

Key degradation pathways include:

  • Photolytic dehalogenation under UV light

  • Hydrolytic cleavage of C-I bonds at pH >9

  • Thermal decomposition above 250°C

Storage recommendations:

  • Amber glass containers under inert gas

  • Temperature-controlled environments (-20°C)

  • Desiccant-containing packages

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a versatile building block for:

  • Kinase inhibitors: Particularly VEGFR2 antagonists through Suzuki-Miyaura couplings

  • Antimicrobial agents: Halogen-rich structure disrupts bacterial membranes

  • PET radiotracers: Iodine-123/131 substitutions enable imaging applications

Material Science Applications

Emerging uses include:

  • Organic semiconductors: Halogen interactions enhance charge transport

  • Metal-organic frameworks: Coordination sites at carboxylic acid and halogens

  • Liquid crystals: Tuning mesophase behavior through halogen substitution

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey DifferencesReactivity Profile
5-Bromo-2-iodonicotinic acidC₆H₃BrINO₂Dual halogen, carboxylic acidCross-coupling, substitution
2-Iodonicotinic acidC₆H₄INO₂Single iodine substitutionElectrophilic substitution
5-Bromo-4-methylnicotinic acidC₇H₆BrNO₂Methyl group at C4Steric hindrance effects
5-Bromo-2-chloroisonicotinic acidC₆H₃BrClNO₂Chlorine instead of iodineReduced oxidative stability

The dual halogenation in 5-bromo-2-iodonicotinic acid creates synergistic effects:

  • Iodine's polarizability enhances electrophilic reactivity

  • Bromine's electronegativity directs regioselectivity

  • Carboxylic acid enables salt formation and bioconjugation

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